

Technical Support Center: Interference of EDTA in Iron Assays

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This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the interference of Ethylenediaminetetraacetic acid (EDTA) in iron assays for clinical chemistry.

Troubleshooting Guide

Issue: Serum/Plasma iron results are unexpectedly low or zero in a colorimetric assay.



Troubleshooting & Optimization

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Possible Cause	Troubleshooting Steps	
EDTA Contamination	1. Verify Sample Type: Confirm that a serum or heparinized plasma sample was used, not an EDTA plasma sample. EDTA is a potent chelating agent that binds iron, making it unavailable for reaction in many colorimetric assays.[1][2][3] 2. Check for Cross-Contamination: If drawing multiple tubes, ensure the EDTA tube was not drawn before the serum/trace metal-free tube, which can lead to carryover.[4][5][6] 3. Inspect for Turbidity: EDTA contamination can sometimes cause turbidity in the sample, which may interfere with the assay. [4][5][6][7] 4. Correlate with Other Analytes: Check calcium and potassium levels from the same sample. EDTA contamination typically causes factitiously low calcium and high potassium results.[4][5][6] 5. Mitigation Strategy: If re-collection is not possible, some studies suggest that the addition of zinc sulfate to the reaction can displace iron from the EDTA-iron complex, allowing it to be measured.[1][8][9]	
Assay Method Susceptibility	Review Assay Principle: Be aware that assays using Ferrozine or bathophenanthroline are susceptible to EDTA interference.[1] Some methods, like those using ferene, may be more resilient.[10][11] 2. Consider Atomic Absorption Spectroscopy: If available, atomic absorption spectroscopy is not affected by EDTA chelation and can be used for verification.[1]	

Issue: Unsaturated Iron Binding Capacity (UIBC) results are unexpectedly high.



Possible Cause	Troubleshooting Steps	
EDTA Contamination	1. Mechanism of Interference: EDTA chelates the iron in the sample and can also bind the iron present in the assay reagent.[6][7] This leads to a low initial absorbance reading and a falsely elevated UIBC result.[6][7] 2. Follow Steps for Iron Assay Troubleshooting: The same steps for investigating low iron results (verifying sample type, checking for cross-contamination, and correlating with other analytes) apply here.[4][5]	

Frequently Asked Questions (FAQs)

Q1: Why does EDTA interfere with iron assays?

A1: EDTA is a strong chelating agent, meaning it binds tightly to metal ions, including iron (Fe²⁺ and Fe³⁺).[2][3] In many colorimetric iron assays, iron must be free to react with a chromogen (like Ferrozine) to produce a measurable color change. When EDTA is present, it sequesters the iron, preventing this reaction and leading to falsely low or zero results.[1][8][9]

Q2: Which anticoagulants should be used for iron studies?

A2: For serum iron, a serum separator tube (SST) is preferred. If plasma is required, lithium heparin is the recommended anticoagulant. EDTA tubes should be avoided for routine iron and UIBC testing due to the significant interference.[12][13]

Q3: Can EDTA-anticoagulated plasma ever be used for iron measurement?

A3: While not recommended, some modified colorimetric methods have been developed that allow for iron measurement in EDTA plasma. These methods typically involve the addition of a competing metal ion, such as zinc sulfate, to displace the iron from the EDTA complex.[8][9] However, these are not standard procedures for most clinical laboratories.

Q4: Does EDTA affect ferritin assays?







A4: Studies have shown that ferritin levels are comparable between serum and EDTA-plasma samples, although EDTA-plasma may yield slightly lower results.[14] The interference is not as pronounced as with direct iron measurement because ferritin is a protein-iron complex, and the assay typically measures the protein component.

Q5: What is the mechanism of EDTA interference in UIBC assays?

A5: In UIBC assays, a known amount of iron is added to the sample to saturate transferrin. The excess, unbound iron is then measured. If EDTA is present, it chelates both the patient's iron and the iron added in the reagent.[6][7] This leads to a falsely high measurement of the "unbound" iron fraction, resulting in an erroneously high UIBC value.[6][7]

Quantitative Data Summary

The following table summarizes the effect of EDTA on different iron and related assays based on published studies.



Analyte	Assay Method	Effect of EDTA Contamination	Reference
Iron	Colorimetric (Ferrozine)	Significant decrease; results can be zero.[1] [8][9]	[1][8][9]
Iron	Colorimetric (Bathophenanthroline)	Significant decrease. [1]	[1]
Iron	Colorimetric (Ferene)	More resilient to EDTA interference compared to Ferrozine methods. [10][11]	[10][11]
UIBC	Colorimetric	Falsely high results.[6]	[6][7]
Ferritin	Immunoassay	Comparable to serum, though may be slightly lower on average.[14]	[14]
Alkaline Phosphatase (ALP)	Enzymatic	Decreased activity. [10][15]	[10][15]
Calcium	Colorimetric	Falsely low results.[4] [5][6]	[4][5][6]
Potassium	Ion-Selective Electrode (from K ₂ - or K ₃ -EDTA tubes)	Falsely high results.[4]	[4][5][6]

Experimental Protocols

Protocol 1: Mitigation of EDTA Interference in Colorimetric Iron Assays using Zinc Sulfate

This protocol is adapted from studies demonstrating the reversal of EDTA interference.[1][8][9]

- Objective: To accurately measure iron in a sample suspected of EDTA contamination.
- Materials:



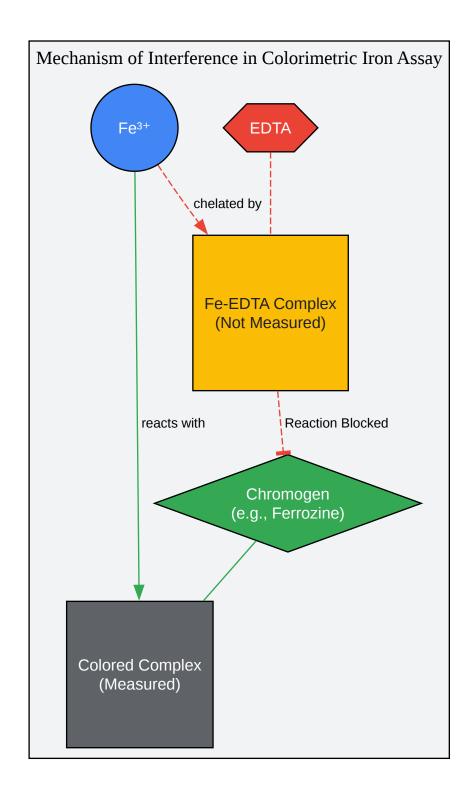
- Patient sample (serum or plasma)
- Commercial colorimetric iron assay kit (e.g., based on Ferrozine)
- Zinc sulfate solution (e.g., 7 mmol/L)
- Spectrophotometer
- Methodology:
 - 1. Prepare the iron assay reagent according to the manufacturer's instructions.
 - 2. Modify the reagent by adding zinc sulfate to a final concentration of 7 mmol/L.[8][9]
 - 3. Add the patient sample to the modified reagent.
 - 4. Increase the pre-incubation time to allow for the zinc to displace the iron from the EDTA-iron complex. A pre-incubation of 300 seconds has been shown to be effective.[8][9]
 - 5. Proceed with the remaining steps of the assay as per the manufacturer's protocol, including the addition of any subsequent reagents and the final absorbance reading.
 - 6. Calculate the iron concentration using the appropriate calibrators and controls.

Visualizations









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